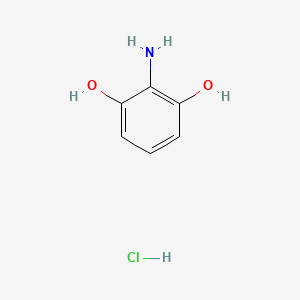

2-Aminoresorcinol hydrochloride

Descripción

Historical Context and Discovery in Organic Synthesis

While the specific historical details of the discovery of 2-Aminoresorcinol (B1266104) hydrochloride are not extensively documented, its emergence is intrinsically linked to the broader development of aminophenol chemistry in the 19th century. The synthesis of aminophenols, in general, was driven by the burgeoning dye industry and the quest for novel therapeutic agents. Early methods for producing aminophenols often involved the reduction of nitrophenols. For instance, p-aminophenol was first prepared in 1874 by the reduction of p-nitrophenol. taylorandfrancis.com The primary routes for synthesizing aminophenols have historically been the reduction of nitrophenols, either using iron or through catalytic hydrogenation, and various substitution reactions. chemcess.com The catalytic hydrogenation of nitrobenzene to produce p-aminophenol is a well-established industrial process. chemicalbook.comarxiv.org These foundational synthetic strategies paved the way for the preparation of a variety of aminophenol isomers, including 2-Aminoresorcinol. The hydrochloride form of this compound offers improved stability and handling properties, a common practice for amines in organic synthesis.

Significance in Modern Chemical Science and Technology

The significance of 2-Aminoresorcinol hydrochloride in modern chemical science lies in its role as a key intermediate. Aminophenols and their derivatives are of considerable commercial importance as precursors in the pharmaceutical, photographic, and dye industries. researchgate.net The close proximity of the amino and hydroxyl groups in ortho-aminophenol derivatives, such as 2-Aminoresorcinol, makes them ideal starting materials for the synthesis of various heterocyclic compounds. chemcess.com This reactivity is harnessed in the creation of complex molecular architectures with specific biological or material properties. In recent research, ortho-aminophenol derivatives have been investigated for their potential therapeutic activities, including their role as potent inhibitors of ferroptosis, a form of regulated cell death. acs.orgnih.gov This highlights the ongoing exploration of aminophenol derivatives in the development of new medicines.

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-aminobenzene-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2.ClH/c7-6-4(8)2-1-3-5(6)9;/h1-3,8-9H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVNXPCVVNCPQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883517 | |

| Record name | 1,3-Benzenediol, 2-amino-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634-60-6 | |

| Record name | 1,3-Benzenediol, 2-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoresorcinol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 2-amino-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediol, 2-amino-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoresorcinol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Aminoresorcinol Hydrochloride

Precursor Synthesis and Derivatization

The primary precursor for 2-Aminoresorcinol (B1266104) is 2-Nitroresorcinol. Its synthesis requires careful control to ensure the nitro group is introduced at the correct position on the resorcinol (B1680541) ring.

The preparation of 2-Nitroresorcinol from resorcinol is not straightforward via direct nitration. Due to the high reactivity of the phenolic hydroxyl groups, direct nitration often leads to a mixture of products and low yields, typically around 10%. nih.gov To overcome this, a more controlled and widely used method involves the use of sulfonic acid as a blocking group. rsc.orgnih.gov

This strategic approach involves three main stages:

Sulfonation: Resorcinol is first treated with sulfuric acid (often fuming sulfuric acid or oleum) to introduce sulfonic acid (-SO₃H) groups at the highly reactive 4 and 6 positions of the benzene (B151609) ring. rsc.orgrsc.orgresearchgate.net This step deactivates these positions, directing the subsequent nitration to the desired C2 position.

Nitration: The resulting resorcinol-4,6-disulfonic acid is then nitrated using a mixture of nitric acid and sulfuric acid. nih.govrsc.orgrsc.org The nitro group is installed at the now most-reactive position, C2.

Desulfonation (Hydrolysis): The final step involves the removal of the sulfonic acid blocking groups. This is typically achieved by steam distillation or by heating the compound in dilute acid. nih.govrsc.orgrsc.orgresearchgate.net The C-S bonds are cleaved, yielding the final 2-Nitroresorcinol product as an orange crystalline solid. rsc.org

A patented method suggests the use of silica (B1680970) gel as an assistant dehydrating agent during the sulfonation and mixed-acid nitration to enhance the reaction. nih.gov

| Step | Reagents | Purpose | Typical Conditions |

|---|---|---|---|

| Sulfonation | Resorcinol, Fuming Sulfuric Acid (Oleum) | Introduction of -SO₃H blocking groups at C4 and C6. rsc.orgresearchgate.net | Heating resorcinol with oleum (B3057394) (e.g., 25-30% SO₃) at 80-90°C. researchgate.net |

| Nitration | Resorcinol-4,6-disulfonic acid, Nitric Acid, Sulfuric Acid | Introduction of -NO₂ group at the C2 position. nih.govrsc.org | Slow addition of nitric acid to the sulfonated mixture at cooled temperatures (e.g., 40-50°C). researchgate.net |

| Desulfonation | 2-Nitroresorcinol-4,6-disulfonic acid, Water/Steam | Removal of -SO₃H blocking groups to yield the final product. rsc.org | Steam distillation or heating in water to 100°C. rsc.orgresearchgate.net |

Reduction and Cyclization Strategies

The conversion of the nitro group in 2-Nitroresorcinol to an amino group is the critical reduction step in forming 2-Aminoresorcinol.

Catalytic hydrogenation is a common and efficient method for the reduction of nitroarenes. For the synthesis of 2-Aminoresorcinol, the nitro precursor is reduced using hydrogen gas in the presence of a metal catalyst. rsc.org This method is favored for its clean conversion and high yields.

The general reaction involves dissolving 2-Nitroresorcinol in a suitable solvent and exposing it to hydrogen gas under pressure in the presence of a catalyst. Commonly employed catalysts include:

Platinum dioxide (PtO₂) : This catalyst is effective for the reduction of 2-Nitroresorcinol to 2-Aminoresorcinol. rsc.org

Palladium on Carbon (Pd/C) : This is a widely used catalyst for the hydrogenation of nitro groups. researchgate.net Patents describing the synthesis of the related isomer, 4,6-diaminoresorcinol (B101129), specify using 5% Pd/C. researchgate.net

Other Noble Metals : Catalysts such as platinum, rhodium, or ruthenium are also effective for this type of transformation.

The reaction is typically carried out at temperatures ranging from ambient to approximately 75°C and pressures from 1 to 200 bar, depending on the specific substrate and catalyst used.

| Precursor | Catalyst | Hydrogenating Agent | Product |

|---|---|---|---|

| 2-Nitroresorcinol | Platinum dioxide (PtO₂) | Hydrogen (H₂) | 2-Aminoresorcinol. rsc.org |

| 4,6-Dinitro-2-halo-1,3-benzenediol | Palladium-on-carbon (Pd/C) | Hydrogen (H₂) | 4,6-Diamino-1,3-benzenediol. |

| 1,3-Dibenzyloxy-4,6-dinitrobenzene | Palladium or Platinum | Hydrogen (H₂) | 4,6-Diaminoresorcinol. |

While "cyclization" is not part of the synthesis of the acyclic 2-Aminoresorcinol itself, one-pot strategies that combine the reduction and subsequent salt formation steps are employed for efficiency and to handle the sensitive product. The synthesis of the related isomer, 4,6-diaminoresorcinol dihydrochloride (B599025), illustrates this principle. In this method, the catalytic hydrogenation of the dinitro precursor is performed in a two-phase system consisting of an organic solvent and dilute aqueous hydrochloric acid. This approach allows for the simultaneous reduction of the nitro groups and the in-situ formation of the stable hydrochloride salt, which precipitates from the solution. This one-pot reduction and salt formation strategy prevents the isolation of the free diamine, which is highly sensitive to oxidation.

Direct condensation reactions are not a commonly reported synthetic route for the preparation of 2-Aminoresorcinol hydrochloride. Condensation reactions involving resorcinol typically occur with aldehydes or ketones to form larger macrocyclic structures, such as resorcinarenes, or with other reagents to produce various heterocyclic compounds, rather than resulting in the introduction of an amino group at the C2 position. nih.gov

Formation of Acid Addition Salts

The free amine form of 2-Aminoresorcinol, like many aminophenols, is susceptible to aerial oxidation, which can lead to decomposition and discoloration. To enhance stability and improve handling characteristics, it is converted into an acid addition salt, most commonly the hydrochloride salt. The hydrochloride salt is generally a more stable, crystalline solid.

The formation of this compound is typically integrated into the final step of the synthesis. This can be achieved in two primary ways:

In-situ Salt Formation: The catalytic hydrogenation of 2-Nitroresorcinol is performed in a solvent system that already contains hydrochloric acid. As the amino group is formed, it is immediately protonated to form the hydrochloride salt, which often precipitates from the reaction medium.

Post-Reduction Acidification: Alternatively, the hydrogenation can be carried out in a neutral solvent. After the reduction is complete and the catalyst is removed by filtration, a calculated amount of hydrochloric acid is added to the filtrate. researchgate.net This induces the crystallization of this compound, which can then be isolated by filtration and drying.

Stoichiometric Reactions with Inorganic Acids

The formation of this compound from its free base, 2-Aminoresorcinol (also known as 2-amino-1,3-benzenediol), is a fundamental acid-base reaction. This transformation involves the protonation of the amino group by a strong inorganic acid, such as hydrochloric acid (HCl), to yield the corresponding ammonium (B1175870) salt. This reaction is a standard and widely utilized method for the isolation, purification, and stabilization of amine compounds. youtube.com

The general principle of this stoichiometric reaction involves dissolving the amine in a suitable solvent and adding a molar equivalent of the inorganic acid. The resulting salt, often having lower solubility in the reaction medium than the free base, can then be isolated through precipitation and filtration. The ionic nature of the hydrochloride salt typically imparts greater crystallinity and stability compared to the parent amine. youtube.com

While specific literature detailing the stoichiometric salt formation starting directly from isolated 2-Aminoresorcinol is not extensively published, the synthesis of structurally similar aminophenol hydrochlorides provides a clear procedural basis. A common and analogous industrial route involves the reduction of a nitro-precursor in an acidic medium or the subsequent acidification of the reaction mixture after reduction to precipitate the hydrochloride salt.

For instance, a well-documented method for preparing amino-1,3-benzenediols involves the catalytic hydrogenation of the corresponding nitro-1,3-benzenediols. In these syntheses, after the reduction of the nitro group to an amino group is complete, the addition of concentrated hydrochloric acid to the aqueous filtrate facilitates the precipitation of the product as its hydrochloride salt. google.comgoogle.com This method is advantageous as it often allows for the direct isolation of a more stable and purer form of the amine from the crude reaction mixture.

One detailed example of a related synthesis is the preparation of 4,6-diamino-1,3-benzenediol dihydrochloride. The precursor, 4,6-dinitro-1,3-benzenediol, is reduced via catalytic hydrogenation. Following the reaction, the catalyst is filtered off, and hydrochloric acid is added to the filtrate to precipitate the dihydrochloride salt, which can then be isolated. google.comgoogle.com This process underscores the common practice of using inorganic acids for the direct isolation and purification of aminophenolic compounds.

The table below outlines a representative procedure based on the synthesis of a related aminobenzenediol, illustrating the typical reagents and conditions employed in the reduction and subsequent hydrochloride salt formation.

Table 1: Representative Synthesis Data for Aminobenzenediol Hydrochloride via Nitro-Compound Reduction

| Parameter | Details | Source(s) |

|---|---|---|

| Starting Material | 4,6-dinitro-1,3-benzenediol | google.comgoogle.com |

| Reducing Agent | Hydrogen Gas | google.com |

| Catalyst | Palladium on carbon (Pd/C) | google.com |

| Acid for Salt Formation | Hydrochloric Acid (HCl) | google.comgoogle.com |

| Solvent | Water (H₂O) | google.com |

| Post-Reaction Step | Addition of HCl to the filtrate after catalyst removal | google.comgoogle.com |

| Product Isolated | 4,6-diamino-1,3-benzenediol dihydrochloride | google.comgoogle.com |

This methodology, involving the reduction of a nitro-precursor followed by stoichiometric reaction with hydrochloric acid, represents a robust and common pathway for obtaining aminophenol hydrochlorides, including this compound.

Advanced Chemical Reactivity and Reaction Mechanisms of 2 Aminoresorcinol Hydrochloride

Role as an Intermediate in Organic Transformations.biosynth.com

2-Aminoresorcinol (B1266104) hydrochloride is a valuable precursor in the synthesis of other organic compounds. biosynth.com Its amphoteric nature, possessing both acidic hydroxyl groups and a basic amino group, allows it to react with a variety of reagents to form more complex molecules. wikipedia.org

A significant application of 2-aminoresorcinol is its use as an intermediate in the production of resorcinol (B1680541) and 2-aminophenol (B121084). biosynth.com The synthetic pathway involves a reaction mechanism that begins with the formation of a chloramine, where a chlorine atom attaches to the amine group. biosynth.com This intermediate then reacts with malonic acid, leading to an intramolecular hydrogen transfer and the formation of a chloroform (B151607) molecule. biosynth.com A subsequent hydroxylation step using hydrochloric acid yields chloral (B1216628) hydrate, facilitating the synthesis of both resorcinol and 2-aminophenol. biosynth.com

Inhibitory Effects on Chemical Reactions.biosynth.com

Beyond its role as a synthetic intermediate, 2-aminoresorcinol demonstrates inhibitory effects on specific chemical reactions. biosynth.com This property is attributed to its molecular structure and its ability to interfere with reaction pathways.

The inhibitory capacity of 2-aminoresorcinol extends to reactions involving certain sulfur and carbonyl compounds. biosynth.com Specifically, it has been noted to inhibit reactions with substances like thiourea (B124793) and malonic acid. biosynth.com This effect is likely due to the formation of adducts or complexes that are less reactive, thereby slowing down or preventing the intended chemical transformation.

Cyclization Chemistry and Heterocyclic Synthesis.biosynth.com

The presence of adjacent amino and hydroxyl groups on the aromatic ring of 2-aminoresorcinol makes it an ideal candidate for cyclization reactions, leading to the formation of valuable heterocyclic compounds. nih.govrsc.org

A prominent example of its application in heterocyclic synthesis is the formation of benzoxazole (B165842) derivatives. nih.govrsc.org The reaction of 2-amino-benzene-1,3-diol hydrochloride (2-aminoresorcinol hydrochloride) with trimethyl orthoacetate in the presence of a catalytic amount of concentrated sulfuric acid leads to the synthesis of 4-hydroxy-2-methylbenzoxazole. This reaction proceeds via an initial formation of an intermediate that undergoes intramolecular cyclization.

The general procedure involves heating a mixture of this compound and trimethyl orthoacetate with a few drops of sulfuric acid at reflux. After cooling, the product is isolated through extraction and purification, yielding the benzoxazol-4-ol derivative.

| Reactant | Moles/Quantity | Role |

| 2-amino-benzene-1,3-diol hydrochloride | 2.00 g (12.4 mmol) | Reactant |

| Trimethyl orthoacetate | 15 mL | Reactant |

| Concentrated sulfuric acid | 5 drops | Catalyst |

| Product | Yield | Physical Appearance |

| Benzooxazol-4-ol | 51% (0.94 g) | Yellow solid |

This reaction highlights the utility of this compound in constructing the benzoxazole scaffold, a core structure in many biologically active molecules. nih.gov The traditional approach for synthesizing benzoxazoles often involves the condensation of a 2-aminophenol with various carbonyl compounds under different reaction conditions. nih.gov

Intramolecular Cyclodehydration Reactions

Intramolecular cyclodehydration of 2-aminophenol derivatives is a fundamental method for the synthesis of benzoxazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. nih.gov While specific studies on this compound are not extensively detailed in readily available literature, the principles of this reaction can be understood from the broader context of 2-aminophenol chemistry.

The general mechanism involves the condensation of a 2-aminophenol with a suitable electrophile, often a carboxylic acid derivative, aldehyde, or a similar carbonyl-containing compound. The reaction typically proceeds through the initial formation of an intermediate, which then undergoes an intramolecular nucleophilic attack by the hydroxyl group onto an activated carbon, followed by the elimination of a water molecule to form the stable benzoxazole ring system. nih.gov

For instance, the reaction of a 2-aminophenol with an aldehyde first forms a Schiff base (imine) intermediate. Subsequent cyclization occurs through the nucleophilic attack of the phenolic hydroxyl group on the imine carbon, followed by dehydration to yield the 2-substituted benzoxazole. nih.gov Various catalysts, including Brønsted acids, Lewis acids, and metal catalysts, can be employed to facilitate this transformation under different reaction conditions. nih.govorganic-chemistry.org

In the case of this compound, the presence of two hydroxyl groups and the protonated amino group introduces additional complexity and potential reaction pathways. The reaction conditions would need to be carefully controlled to favor the desired intramolecular cyclodehydration over other possibilities such as intermolecular polymerization or reactions involving both hydroxyl groups.

A proposed general mechanism for the intramolecular cyclodehydration of a 2-aminophenol is outlined below:

Activation of the electrophile: The carbonyl group of a co-reactant (e.g., an aldehyde or carboxylic acid) is activated, often by a catalyst.

Nucleophilic attack by the amino group: The amino group of the 2-aminophenol attacks the activated carbonyl carbon.

Formation of an intermediate: A tetrahedral intermediate is formed, which then eliminates a molecule of water to form an imine or an amide intermediate.

Intramolecular cyclization: The phenolic hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of the imine or amide.

Dehydration: A final dehydration step leads to the formation of the aromatic benzoxazole ring.

Influence of Substituent Effects on Reactivity

The reactivity of the 2-aminophenol ring system in intramolecular cyclodehydration reactions is significantly influenced by the nature and position of substituents on the benzene (B151609) ring. These substituents can alter the nucleophilicity of the amino and hydroxyl groups, thereby affecting the rate and yield of the cyclization reaction.

The two hydroxyl groups in 2-Aminoresorcinol are expected to have a profound electronic effect on the reactivity of the molecule. Hydroxyl groups are powerful electron-donating groups through resonance (+R effect) and electron-withdrawing through induction (-I effect), with the resonance effect typically dominating.

The presence of these electron-donating hydroxyl groups at positions 3 and 5 relative to the amino group (or 2 and 6 relative to the first hydroxyl group) would increase the electron density of the aromatic ring. This enhanced electron density would, in turn, increase the nucleophilicity of both the amino and the other hydroxyl group. An increase in the nucleophilicity of the amino group would facilitate the initial attack on the electrophile, while an increase in the nucleophilicity of the phenolic hydroxyl group would favor the subsequent intramolecular cyclization step.

Conversely, electron-withdrawing groups on the aromatic ring generally decrease the nucleophilicity of the amino and hydroxyl groups, which can hinder the cyclization reaction. The table below illustrates the effect of different substituents on the yield of benzoxazole synthesis from various 2-aminophenols, providing insight into the expected reactivity of 2-Aminoresorcinol.

Table 1: Effect of Substituents on the Yield of 2-Substituted Benzoxazoles

| 2-Aminophenol Substituent | Product Yield (%) | Reference |

|---|---|---|

| 4-Methyl | 89 | organic-chemistry.org |

| 4-Chloro | 78 | organic-chemistry.org |

| 4-Bromo | 75 | organic-chemistry.org |

| 4-Nitro | 64 | organic-chemistry.org |

| 4-Methoxy | 85 | organic-chemistry.org |

This table presents data for the reaction of substituted 2-aminophenols with a β-diketone to form 2-substituted benzoxazoles. The yields demonstrate the influence of electron-donating (methyl, methoxy) and electron-withdrawing (chloro, bromo, nitro) groups on the efficiency of the cyclization.

Based on the trends observed in the table, the electron-donating nature of the two hydroxyl groups in 2-Aminoresorcinol would be anticipated to strongly promote the intramolecular cyclodehydration reaction, likely leading to high yields of the corresponding dihydroxy-benzoxazole derivative under appropriate reaction conditions. However, the potential for side reactions due to the presence of a second hydroxyl group would need to be carefully managed through the selection of appropriate protecting groups or reaction conditions.

Spectroscopic and Structural Characterization Techniques for 2 Aminoresorcinol Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-Aminoresorcinol (B1266104) hydrochloride, both ¹H and ¹³C NMR are indispensable for its structural confirmation.

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. In the case of 2-Aminoresorcinol hydrochloride, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the hydroxyl protons.

The aromatic region of the spectrum would be of particular interest. Due to the substitution pattern of the benzene (B151609) ring (hydroxyl groups at positions 1 and 3, and an amino group at position 2), the three aromatic protons are chemically non-equivalent and would be expected to exhibit a complex splitting pattern. The proton at position 5 would likely appear as a triplet, being coupled to the protons at positions 4 and 6. The protons at positions 4 and 6 would, in turn, appear as doublets, each being coupled to the proton at position 5. The exact chemical shifts of these protons are influenced by the electron-donating effects of the hydroxyl and amino groups.

The protons of the amino (-NH₂) and hydroxyl (-OH) groups are exchangeable and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. In the hydrochloride salt, the amino group will be protonated to form an ammonium (B1175870) group (-NH₃⁺). The protons of this group would likely appear as a broad singlet. The hydroxyl protons may also appear as broad singlets. Deuterium exchange (by adding a small amount of D₂O to the NMR sample) can be used to confirm the identity of these labile protons, as the signals corresponding to the -NH₃⁺ and -OH protons would disappear from the spectrum.

A hypothetical ¹H NMR data table for this compound in a common deuterated solvent like DMSO-d₆ is presented below, based on the analysis of similar aromatic compounds.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~6.8 - 7.2 | Triplet (t) | ~8.0 |

| H-4, H-6 | ~6.5 - 6.9 | Doublet (d) | ~8.0 |

| -OH | ~9.0 - 10.0 | Broad Singlet (br s) | N/A |

| -NH₃⁺ | ~7.5 - 8.5 | Broad Singlet (br s) | N/A |

Note: This is a predicted data table. Actual chemical shifts and coupling constants can vary based on experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. For this compound, six distinct signals are expected for the six carbon atoms of the benzene ring.

The chemical shifts of the aromatic carbons are significantly influenced by the attached functional groups. The carbons bearing the hydroxyl groups (C-1 and C-3) would be expected to resonate at a downfield chemical shift (typically in the range of 150-160 ppm) due to the deshielding effect of the electronegative oxygen atoms. The carbon atom attached to the amino group (C-2) would also be shifted downfield. The remaining aromatic carbons (C-4, C-5, and C-6) would appear at higher field strengths.

Below is a representative ¹³C NMR data table for 2-Aminoresorcinol, which can serve as a close approximation for the hydrochloride salt.

| Carbon | Chemical Shift (δ, ppm) |

| C-1, C-3 | ~155 |

| C-2 | ~120 |

| C-5 | ~110 |

| C-4, C-6 | ~105 |

Note: This data is based on publicly available information for 2-Aminoresorcinol and may vary for the hydrochloride salt.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the O-H, N-H, C-N, C-O, and aromatic C-H and C=C bonds.

The presence of the hydroxyl groups will give rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to hydrogen bonding. The N-H stretching vibrations of the ammonium group (-NH₃⁺) in the hydrochloride salt are expected to appear as a broad band with multiple shoulders in the 2800-3200 cm⁻¹ region. This is a characteristic feature of amine salts.

The aromatic C-H stretching vibrations typically appear as sharp peaks around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring will show several bands in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the phenolic hydroxyl groups are expected in the 1200-1300 cm⁻¹ range, while the C-N stretching vibration may appear in the 1000-1200 cm⁻¹ region.

A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H (stretch, H-bonded) | 3200 - 3600 | Strong, Broad |

| N-H (stretch, ammonium) | 2800 - 3200 | Strong, Broad |

| Aromatic C-H (stretch) | 3000 - 3100 | Medium, Sharp |

| Aromatic C=C (stretch) | 1450 - 1600 | Medium to Strong |

| C-O (stretch, phenol) | 1200 - 1300 | Strong |

| C-N (stretch) | 1000 - 1200 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

For this compound, the molecular formula is C₆H₈ClNO₂ sigmaaldrich.comchemicalbook.com, with a molecular weight of 161.59 g/mol sigmaaldrich.comchemicalbook.com. In a typical mass spectrum, the molecular ion peak ([M]⁺) for the free base, 2-Aminoresorcinol (C₆H₇NO₂), would be observed at m/z 125. The hydrochloride salt itself is not typically observed directly in the gas phase under electron ionization (EI) conditions. Instead, the spectrum will correspond to the free base. GC-MS data available on PubChem for 2-Aminoresorcinol shows a prominent peak at m/z 125, confirming the molecular weight of the free amine.

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for aminophenols include the loss of small neutral molecules such as CO, HCN, and H₂O. For 2-Aminoresorcinol, a significant fragment ion is often observed at m/z 107, which could correspond to the loss of a water molecule ([M-H₂O]⁺) or the loss of a CO molecule followed by rearrangement. The analysis of these fragmentation patterns helps to confirm the arrangement of the functional groups on the aromatic ring.

| m/z | Possible Fragment | Interpretation |

| 125 | [C₆H₇NO₂]⁺ | Molecular ion of the free base |

| 107 | [C₅H₅NO]⁺ or [C₆H₅N]⁺ | Loss of H₂O or CO |

| 97 | [C₆H₅O]⁺ | Loss of NH₂ |

| 79 | [C₅H₅N]⁺ | Further fragmentation |

Note: This table represents potential fragmentation patterns based on general principles and available data for the free base.

UV-Visible Spectroscopy for Reaction Monitoring and Product Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for quantitative analysis and for monitoring the progress of chemical reactions, especially those involving chromophoric (light-absorbing) species.

Aromatic compounds like this compound exhibit strong UV absorption due to the π-π* electronic transitions of the benzene ring. The position and intensity of the absorption maxima (λ_max) are sensitive to the nature and position of the substituents on the ring. The presence of the electron-donating amino and hydroxyl groups is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene.

UV-Visible spectroscopy can be effectively employed to monitor reactions involving this compound or its derivatives. For instance, in a reaction where the amino group is modified (e.g., acylation or diazotization), the electronic structure of the chromophore changes, leading to a shift in the λ_max or a change in the molar absorptivity. By monitoring the absorbance at a specific wavelength corresponding to either the reactant or the product, the reaction kinetics can be studied, and the endpoint of the reaction can be determined.

Theoretical and Computational Studies of 2 Aminoresorcinol Hydrochloride

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of computational chemistry, providing a framework to investigate the electronic structure and a variety of properties of many-body systems, such as atoms and molecules.

DFT calculations are instrumental in elucidating the pathways of chemical reactions involving 2-Aminoresorcinol (B1266104) hydrochloride. By mapping the potential energy surface, researchers can identify the most probable reaction mechanisms. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and determining its structure and energy. cam.ac.uk The energy of this transition state is crucial as it dictates the activation energy and, consequently, the rate of the reaction. chemrxiv.org

For instance, in multi-component domino reactions, DFT calculations can reveal the delicate balance between electrophilicity and polarization effects that govern the reaction's selectivity. researchgate.net These theoretical investigations can also be used to compare different potential reaction pathways, identifying the most energetically favorable route. chemrxiv.org

A hypothetical reaction involving 2-Aminoresorcinol hydrochloride could be studied using DFT to determine the free energies of reactants, intermediates, transition states, and products, providing a comprehensive understanding of the reaction's thermodynamics and kinetics.

The three-dimensional structure of a molecule is critical to its function. This compound can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis using DFT helps to identify the most stable conformations (i.e., those with the lowest energy) and to determine the energy barriers between them. This information is vital for understanding how the molecule might interact with other molecules, such as biological receptors.

DFT calculations can accurately predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the computational model. For example, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be simulated. nih.gov The calculated vibrational frequencies in the IR spectrum correspond to the different functional groups present in the molecule, while the predicted chemical shifts in the NMR spectrum provide information about the chemical environment of each atom. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), offering insights into the electronic transitions within the molecule. nih.gov

Table 1: Predicted Spectroscopic Data for a Hypothetical Pyridine Derivative (as an example of DFT application)

| Spectroscopic Technique | Predicted Data | Experimental Data |

|---|---|---|

| IR (cm⁻¹) | NH₂ stretch: 3450, 3350; C≡N stretch: 2210 | NH₂ stretch: 3460, 3369; C≡N stretch: 2207 nih.gov |

| ¹H-NMR (ppm) | NH₂: 7.20 | NH₂: 7.26 nih.gov |

| Mass Spec (m/z) | [M]⁺: 331.12 | [M]⁺: 331 nih.gov |

This table is illustrative and based on data for a different compound to demonstrate the application of DFT in predicting spectroscopic properties.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This is particularly useful for studying the interaction of a ligand like this compound with a biological target.

MD simulations are a powerful tool for studying the stability of a ligand when bound to a protein. nih.gov After an initial binding pose is predicted by molecular docking, MD simulations can be run to observe how the ligand-protein complex behaves in a more realistic, dynamic environment. nih.gov These simulations can confirm the stability of the binding mode and identify key interactions, such as hydrogen bonds and salt bridges, that contribute to the binding affinity. plos.orgresearchgate.net

The stability of the ligand's pose is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand's atoms from their initial positions over the course of the simulation. A stable binding pose will exhibit a low and stable RMSD. nih.gov

Table 2: Illustrative Data from a Ligand-Protein MD Simulation

| Simulation Time (ns) | Ligand RMSD (Å) | Number of Hydrogen Bonds | Key Interacting Residues |

|---|---|---|---|

| 0 | 0.0 | 3 | Arg118, Asp292 |

| 10 | 1.2 | 4 | Arg118, Asp292, Tyr371 |

| 20 | 1.5 | 3 | Arg118, Asp292 |

| 30 | 1.4 | 4 | Arg118, Asp292, Tyr371 |

| 40 | 1.6 | 3 | Arg118, Asp292 |

| 50 | 1.5 | 4 | Arg118, Asp292, Tyr371 |

This table provides a hypothetical example of data that could be generated from an MD simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.commdpi.com This approach is widely used in drug discovery to predict the activity of new, unsynthesized compounds. nih.gov

For this compound, a QSAR model could be developed by compiling a dataset of similar molecules with known activities against a particular biological target. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can include properties related to hydrophobicity, electronics, and sterics. nih.gov

Using statistical methods, a mathematical equation is then derived that relates these descriptors to the biological activity. nih.gov This equation, or QSAR model, can then be used to predict the activity of this compound and other related compounds. The predictive power of the model is assessed using various validation techniques. mdpi.commdpi.com

Computational Assessment of Substituent Effects

A computational assessment of substituent effects on this compound would theoretically involve the following:

Methodology: Researchers would typically use quantum chemical calculation methods, such as DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), to model the this compound molecule. researchgate.net A variety of substituent groups, ranging from electron-donating groups (EDGs) like -CH₃, -OCH₃, and -NH₂ to electron-withdrawing groups (EWGs) like -NO₂, -CN, and halogens (-F, -Cl, -Br), would be systematically added to different positions on the aromatic ring. For each substituted molecule, the geometry would be optimized to find the lowest energy conformation.

Analysis of Electronic Properties: The primary goal of such a study would be to quantify the electronic influence of each substituent. Key parameters that would be calculated and analyzed include:

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution across the substituted molecules. This would show how EDGs increase electron density on the aromatic ring, particularly at the ortho and para positions relative to the substituent, while EWGs would decrease it.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. EDGs are expected to raise the HOMO energy level, making the molecule a better electron donor. Conversely, EWGs are expected to lower the LUMO energy level, making the molecule a better electron acceptor. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis would provide detailed information about charge distribution, revealing the specific charges on each atom. This allows for a quantitative assessment of electron transfer between the substituent and the aromatic ring.

Hypothetical Research Findings: Based on established chemical principles, a computational study would likely reveal predictable trends. Electron-donating groups would be expected to enhance the nucleophilicity of the aromatic ring, potentially influencing its reactivity in electrophilic substitution reactions. In contrast, electron-withdrawing groups would render the ring more electrophilic.

These electronic modifications would also be expected to impact the properties of the amino (-NH₂) and hydroxyl (-OH) groups. For instance, substituents could modulate the acidity (pKa) of the hydroxyl groups and the basicity of the amino group.

Illustrative Data Tables:

If such research were available, the findings would typically be presented in detailed tables. Below are examples of what these tables might look like.

Table 1: Calculated HOMO, LUMO, and Energy Gap (in eV) for Substituted 2-Aminoresorcinol Derivatives

| Substituent (Position) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) |

| -H (Unsubstituted) | Data N/A | Data N/A | Data N/A |

| -CH₃ (at C4) | Data N/A | Data N/A | Data N/A |

| -NO₂ (at C4) | Data N/A | Data N/A | Data N/A |

| -OH (at C5) | Data N/A | Data N/A | Data N/A |

| -Cl (at C5) | Data N/A | Data N/A | Data N/A |

Table 2: Calculated Mulliken Atomic Charges on Key Atoms for Substituted 2-Aminoresorcinol Derivatives

| Substituent (Position) | Charge on N (of NH₂) | Charge on O (of OH at C1) | Charge on O (of OH at C3) |

| -H (Unsubstituted) | Data N/A | Data N/A | Data N/A |

| -CH₃ (at C4) | Data N/A | Data N/A | Data N/A |

| -NO₂ (at C4) | Data N/A | Data N/A | Data N/A |

| -OH (at C5) | Data N/A | Data N/A | Data N/A |

| -Cl (at C5) | Data N/A | Data N/A | Data N/A |

Note: The data in the tables above are illustrative placeholders and not the result of actual computational studies on this compound, as such studies were not found in the available literature.

Applications in Advanced Materials and Specialized Chemical Synthesis

Precursor in Dye Chemistry

2-Aminoresorcinol (B1266104), often used in its more stable hydrochloride salt form, serves as a significant precursor in the synthesis of certain types of dyes, particularly in the formulation of oxidative hair colorants. In this application, it functions as a "coupler" or "coupling agent." Hair dye formulations typically consist of precursors (developers) and couplers. The precursors are oxidized by an agent like hydrogen peroxide to form reactive intermediates. These intermediates then react with the couplers to form the final dye molecules. nih.gov The specific coupler used, such as 2-aminoresorcinol, influences the final color, contributing to the wide range of shades available in hair coloring products, from blondes to vibrant reds. researchgate.net While toluene-2,5-diamine and resorcinol (B1680541) are common examples of precursors and couplers, respectively, the broader class of aminophenols and their derivatives, including 2-aminoresorcinol, are integral to the chemistry of creating diverse and stable hair colors. nih.gov

Role in Fluorescent Whitening Agents

Fluorescent whitening agents (FWAs), also known as optical brighteners, are chemical compounds that absorb light in the ultraviolet spectrum and re-emit it in the blue region of the visible spectrum. wikipedia.orggoogle.com This phenomenon, known as fluorescence, counteracts the natural yellowing of materials like textiles and paper, making them appear whiter and brighter. wikipedia.orgstppgroup.com The most common classes of FWAs are derivatives of stilbene, coumarin, and biphenyl. google.comstppgroup.commdpi.com For instance, derivatives of 4,4'-diamino-2,2'-stilbenedisulfonic acid are widely used in laundry detergents. stppgroup.com

While the core structure of many fluorescent compounds involves aromatic rings, and new agents are continually synthesized from various chemical intermediates, google.comekb.eg there is no direct and prominent evidence in the reviewed literature to suggest that 2-aminoresorcinol hydrochloride is a primary building block for the large-scale commercial production of fluorescent whitening agents. The synthesis of these agents often involves specific precursors like cyanuric chloride and diaminostilbene disulphonic acid. ekb.eg

Development of Photochromic Materials

Photochromic materials are compounds that can undergo a reversible change in their chemical structure and, consequently, their color upon exposure to light. mdpi.com This property makes them valuable for applications such as smart windows, ophthalmic lenses, and optical data storage. A well-known class of photochromic compounds is spiropyrans, which can switch between a colorless, closed-ring form and a colored, open-ring merocyanine (B1260669) form upon UV irradiation. sioc-journal.cnnih.gov

The synthesis of these advanced materials often starts from various organic building blocks that can be elaborated into complex, photoswitchable molecules. sioc-journal.cnbeilstein-journals.org While derivatives of aniline (B41778) and other aromatic amines can be precursors in the synthesis of photochromic dyes, beilstein-journals.org there is no specific mention in the surveyed literature of this compound being a key or common precursor in the development of contemporary photochromic materials. Research in this area often focuses on the design of complex heterocyclic systems like spiropyrans and spirooxazines. researchgate.net

Chiral Ligand Development in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool in modern chemistry that enables the synthesis of chiral molecules in an enantiomerically pure form, which is particularly crucial in the pharmaceutical industry. nih.gov This process relies on chiral catalysts, which are typically transition metal complexes bound to chiral ligands. nih.govgoogle.com These ligands create a chiral environment around the metal center, directing the reaction to favor the formation of one enantiomer over the other.

Bulky aromatic amines are sometimes used as precursors for these specialized ligands. mdpi.com For example, 2,6-diisopropylaniline (B50358) is a well-known building block for ligands used in coordination chemistry. mdpi.com The synthesis of asymmetric 2,6-bis(arylimino)pyridines, which can act as ligands, has been achieved by reacting 2,6-diacetylpyridine (B75352) with substituted anilines. researchgate.net Although this compound possesses a functionalized aromatic structure, there is no direct evidence in the provided research to indicate its widespread use as a building block for the development of chiral ligands in asymmetric catalysis. The design of such ligands is a highly specific field, often relying on molecules with particular steric and electronic properties. nih.govgoogle.com

Chiral Receptor Design for Racemic Mixture Resolution

The separation of a racemic mixture into its individual enantiomers, a process known as chiral resolution, is fundamental in stereochemistry, especially for producing pharmaceuticals where only one enantiomer may be therapeutically active. wikipedia.org One common method involves the use of a chiral resolving agent or a chiral receptor to interact with the enantiomers of the racemate. wikipedia.org This interaction forms a pair of diastereomers, which have different physical properties (like solubility) and can therefore be separated by techniques such as crystallization or chromatography. beilstein-journals.orgwikipedia.orgnih.gov

The design of synthetic chiral hosts or receptors that can selectively bind to one enantiomer is an active area of research. rsc.org These receptors are designed to have specific interaction points that complement the structure of one enantiomer over the other. While various chiral molecules can serve as the foundation for these receptors, rsc.orgnih.govnih.gov there is no specific research found that details the use of this compound in the design and synthesis of chiral receptors for the purpose of resolving racemic mixtures. The development of such receptors often involves complex, multi-step syntheses to create a well-defined three-dimensional binding cavity. mdpi.com

Intermediate in Specialized Chemical Synthesis

This compound is recognized as a valuable intermediate in the synthesis of more complex chemical structures. wikipedia.orgnih.gov Its utility stems from the presence of multiple reactive sites—an amino group and two hydroxyl groups on an aromatic ring—which can be selectively functionalized.

A documented example of its application is in the synthesis of benzooxazol-4-ol. In this reaction, 2-amino-benzene-1,3-diol hydrochloride (an alternative name for this compound) is reacted with trimethyl orthoacetate in the presence of a sulfuric acid catalyst. This transformation highlights the role of this compound as a starting material for building heterocyclic compounds. Furthermore, the broader class of resorcinol derivatives serves as important intermediates in the production of a variety of fine chemicals, including pharmaceuticals and other specialized materials. ekb.eg

Biological and Pharmacological Research Applications of 2 Aminoresorcinol Hydrochloride Derivatives

Alpha-Glucosidase Inhibition Studies

2-Aminoresorcinol (B1266104) and its derivatives have been identified as potent inhibitors of alpha-glucosidase, an enzyme crucial for carbohydrate digestion. nih.govnih.gov This inhibitory action suggests their potential as therapeutic agents for managing conditions characterized by high blood sugar. Unlike many sugar-mimetic inhibitors that act competitively, derivatives of 2-aminoresorcinol often exhibit a different and potentially more advantageous mode of inhibition. researchgate.net

Kinetic studies are essential for elucidating the mechanism by which a compound inhibits an enzyme. In the case of 2-aminoresorcinol, research has shown that it inhibits the sucrose-hydrolyzing activity of rat intestinal alpha-glucosidase in an uncompetitive manner. nih.govresearchgate.net This pattern of inhibition is significant because an uncompetitive inhibitor does not bind to the enzyme's active site directly but rather to the enzyme-substrate complex.

Uncompetitive inhibition is considered a promising mechanism for therapeutic agents, as the inhibitor's effectiveness is not overcome by increasing concentrations of the substrate. researchgate.net This characteristic can lead to a more consistent and predictable biological effect. The kinetic analysis helps in understanding how these derivatives interact with the alpha-glucosidase enzyme, paving the way for the design of more effective inhibitors.

The investigation into various derivatives of 2-aminoresorcinol has provided valuable insights into the structure-activity relationships (SAR) governing their alpha-glucosidase inhibitory activity. nih.gov SAR studies explore how modifications to a molecule's chemical structure affect its biological activity.

Key findings from these studies indicate that the integrity of the core 2-aminoresorcinol structure is crucial for its inhibitory function. nih.gov

Amino and Hydroxyl Groups: Structural alterations to the amino group and the two phenolic hydroxyl groups have been shown to have a negative impact on the compound's inhibitory potency. nih.gov

Methylation: Methylation of one of the phenolic hydroxyl groups was found to maintain the inhibitory activity. nih.gov

Aromatic Ring Substitution: Replacing the aromatic ring with an acyl or alkoxy carbonyl group at the 4th position also retained the compound's activity. nih.gov

These findings are critical for medicinal chemists, as they provide a roadmap for designing new derivatives with potentially enhanced potency and selectivity. nih.gov

| Structural Modification | Impact on Alpha-Glucosidase Inhibitory Activity | Reference |

|---|---|---|

| Alteration of Amino Group | Negative | nih.gov |

| Alteration of Phenolic Hydroxyl Groups | Negative | nih.gov |

| Methylation of Phenolic Hydroxyl Group | Activity Maintained | nih.gov |

| Acyl/Alkoxy Carbonyl Group at 4th Position | Activity Maintained | nih.gov |

Molecular docking and simulation are computational techniques used to predict and analyze the interaction between a ligand (the inhibitor) and a protein (the enzyme) at the atomic level. These studies provide a molecular understanding of how 2-aminoresorcinol derivatives bind to alpha-glucosidase. mdpi.com

Docking studies suggest that these compounds bind at or near the enzyme's active site. mdpi.com The interactions are typically governed by hydrogen bonds and hydrophobic forces between the inhibitor and key amino acid residues of the enzyme. mdpi.com For instance, interactions with residues such as Asp518, Asp616, and His674 have been identified as important for the inhibitory activity of some peptides. mdpi.com By visualizing these interactions, researchers can understand the basis of the observed structure-activity relationships and rationally design new derivatives with improved binding affinity and, consequently, higher inhibitory potency. dntb.gov.ua

Anti-inflammatory Agent Development

The resorcinol (B1680541) scaffold, a key feature of 2-aminoresorcinol, is present in many compounds investigated for anti-inflammatory properties. researchgate.net Research into resorcinol derivatives has shown their potential to inhibit key mediators of inflammation. For example, certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the formation of pro-inflammatory prostanoids. scienceopen.com The design of compounds that selectively inhibit COX-2 is a major strategy in developing anti-inflammatory agents with a reduced risk of gastrointestinal side effects. nih.gov Studies on various resorcinol and phloroglucinol derivatives have demonstrated inhibition of inflammatory mediators like inducible nitric oxide synthase (iNOS) and nuclear factor kappaB (NF-κB), highlighting the potential of this chemical class in managing inflammatory disorders. semanticscholar.org

Analgesic Property Investigations

The development of new analgesic agents is closely linked to anti-inflammatory research, as many compounds that reduce inflammation also alleviate pain. researchgate.net Derivatives containing scaffolds similar to 2-aminoresorcinol have been explored for their potential as painkillers. Benzothiazole derivatives, for example, have been synthesized and shown to possess in vivo analgesic activities. nih.gov Research has also focused on creating novel compounds that combine the inhibition of inflammatory pathways (like COX-2) with other mechanisms, such as nitric oxide donation, to produce potent analgesic effects. nih.gov These studies underscore the broad potential of developing derivatives from core structures like aminophenols for pain management.

Antioxidant Activity Research

Phenolic compounds, including resorcinol derivatives, are well-known for their antioxidant properties. They can neutralize harmful free radicals and reactive oxygen species (ROS), which are implicated in a wide range of diseases. researchgate.netmdpi.com The antioxidant potential of new phenolic compounds derived from resorcinol has been evaluated through various in vitro assays. researchgate.net For instance, analogs of Edaravone, a potent antioxidant, have been synthesized from pyrazole structures, which share features with aromatic amines and phenols. nih.gov These new 4-aminopyrazol-5-ol hydrochlorides have demonstrated significant efficacy in antioxidant tests like the ABTS, FRAP, and ORAC assays. nih.gov This line of research suggests that the 2-aminoresorcinol structure, which combines both amino and hydroxyl groups on an aromatic ring, is a promising foundation for the development of novel and effective antioxidants. nih.gov

Anti-convulsant Property Evaluation

Current scientific literature available through targeted searches does not indicate that 2-Aminoresorcinol hydrochloride or its direct derivatives have been specifically evaluated for anti-convulsant properties. The field of anti-convulsant research is extensive, with studies focusing on a wide array of chemical structures. For instance, research has been conducted on various aminoalkanol derivatives, which were assessed in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole seizure threshold assays. nih.gov Other classes of compounds, such as pyrrolidine-2,5-dione derivatives, have also been synthesized and evaluated in animal models of epilepsy, showing that structural modifications can lead to potent anti-convulsant activity. mdpi.commdpi.com Similarly, novel alaninamide derivatives and N-[(arylalky)amino]alkanamide derivatives have been developed and have shown promise as potent and safe anti-convulsants in preclinical studies. semanticscholar.orgnih.gov However, specific research linking the 2-aminoresorcinol scaffold to anti-convulsant activity is not apparent in the reviewed literature.

Type 2 Diabetes Agent Research

In the context of Type 2 diabetes, 2-Aminoresorcinol has been identified as a potent and selective intestinal glucosidase inhibitor. nih.gov Unlike many other glucosidase inhibitors, it demonstrates an uncompetitive mode of inhibition. Research into its derivatives has sought to understand the structure-activity relationship to inform the design of molecular probes for studying its inhibition mechanism.

A study on various 2-aminoresorcinol derivatives revealed key structural requirements for maintaining its inhibitory activity against intestinal glucosidases. nih.gov These findings are crucial for the development of potential therapeutic agents for managing hyperglycemia.

Table 1: Structure-Activity Relationship of 2-Aminoresorcinol Derivatives as Glucosidase Inhibitors

| Modification Site | Type of Modification | Impact on Inhibitory Activity |

|---|---|---|

| Amino Group | Structural Changes | Negative |

| Phenolic Hydroxyl Groups | Structural Changes | Negative |

| Phenolic Hydroxyl Group | Methylation | Activity Maintained |

This table summarizes findings on how structural modifications to 2-aminoresorcinol affect its glucosidase inhibitory activity, based on research by Kato et al. nih.gov

Broader research into related chemical structures, such as 2-aminobenzothiazole derivatives, further supports the investigation of such compounds for anti-diabetic applications. jocpr.comnih.govmdpi.com Studies have shown that certain 2-aminobenzothiazole derivatives can exhibit antihyperglycemic and hypolipidemic effects, potentially through agonistic effects on peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key target in the control of Type 2 diabetes. nih.gov Other research has focused on 2-aminothiophene derivatives as positive allosteric modulators of the glucagon-like peptide 1 receptor (GLP-1R), another important target for diabetes treatment. nih.gov

Hepatoprotective Activity of Derivatives

There is a lack of specific research in the reviewed scientific literature concerning the hepatoprotective activity of this compound derivatives. However, the broader class of polyphenolic compounds, to which 2-aminoresorcinol belongs, has been studied for its potential benefits in liver health.

While direct mechanisms for 2-aminoresorcinol derivatives are not documented, the mechanisms of other polyphenols in liver injury models may provide insight into potential, though currently hypothetical, activities. Polyphenols are known to exert hepatoprotective effects through various mechanisms, primarily centered on their anti-inflammatory and antioxidant properties. nih.govnih.gov

Key mechanisms associated with polyphenolic compounds in liver protection include:

Regulation of Oxidative Stress: Many polyphenols can reduce lipid and protein oxidation in the liver and enhance the activity of endogenous antioxidant enzymes. nih.gov They may activate pathways like the Nrf2 anti-oxidative pathway, which helps protect hepatocytes from oxidative stress. nih.govnih.gov

Anti-inflammatory Action: Chronic liver injury often involves sustained inflammation. mdpi.com Polyphenols can modulate inflammatory responses by affecting the production and release of pro-inflammatory cytokines, which are involved in hepatocyte apoptosis and fibrogenesis. nih.govmdpi.com

Modulation of Lipid Metabolism: Certain polyphenols have been shown to reduce lipid accumulation in the liver by regulating the expression of genes involved in lipid metabolism. nih.gov This is particularly relevant in non-alcoholic fatty liver disease (NAFLD) models.

These established mechanisms for other polyphenols highlight plausible but unproven pathways through which 2-aminoresorcinol derivatives might act if they were to be investigated for hepatoprotective effects.

Antiviral Activity against Human Rhinoviruses

No specific studies on the antiviral activity of this compound derivatives against human rhinoviruses (HRV) were identified in the available literature. Research into anti-HRV agents has predominantly focused on other classes of small molecules that target various stages of the viral life cycle. semanticscholar.org

A primary strategy in the development of anti-rhinovirus drugs has been the targeting of the viral capsid. nih.gov Several compounds, known as capsid binders, have been investigated:

Pirodavir: This was one of the first compounds to show efficacy against both major groups of rhinoviruses (A and B). dovepress.com It binds to a hydrophobic pocket in the VP1 capsid protein, inducing a conformational change that prevents the virus from attaching to host cells and uncoating. dovepress.commdpi.com

Pleconaril: This compound also binds to the hydrophobic pocket within the VP1 capsid protein, stabilizing the capsid and preventing the release of viral RNA into the host cell. nih.gov

Rupintrivir: Unlike capsid binders, rupintrivir targets the viral 3C protease, an enzyme essential for processing the viral polyprotein into functional proteins, thereby halting viral replication. dovepress.com

Applications in Pharmaceutical Testing and Reference Standards

This compound serves an important role in the pharmaceutical industry, primarily as a chemical intermediate and a reference material for testing and quality control. One of its noted applications is as an intermediate in the synthesis of the antibiotic rifalazil. chemicalbook.com

The use of well-characterized reference standards is fundamental to pharmaceutical development and manufacturing to ensure the identity, purity, and quality of active pharmaceutical ingredients (APIs) and finished products. lgcstandards.com Pharmaceutical reference standards, produced by accredited facilities, come with a comprehensive Certificate of Analysis detailing their characterization and ensuring their suitability for both qualitative and quantitative analysis. lgcstandards.com

While some suppliers offer this compound for early-stage research with the user responsible for confirming identity and purity, its role as a key building block in drug synthesis necessitates its availability as a characterized reference material. sigmaaldrich.com This allows for accurate monitoring and control throughout the manufacturing process, from raw material testing to final product release, ultimately contributing to the safety and efficacy of medicines. lgcstandards.com

Analytical Methodologies Utilizing 2 Aminoresorcinol Hydrochloride

Spectrophotometric Determination of Trace Elements

Information regarding the use of 2-Aminoresorcinol (B1266104) hydrochloride for the spectrophotometric determination of selenium is not available in the reviewed scientific literature.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

Future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes for 2-Aminoresorcinol (B1266104) hydrochloride and its derivatives, moving beyond traditional methods. Key areas of exploration include:

Biocatalysis: The use of enzymes to catalyze the synthesis of aminophenols offers a green chemistry alternative to conventional chemical methods. nih.govmdpi.com Research into biocatalytic routes, such as those employing transaminases, oxidoreductases, or lyases, could lead to highly stereoselective transformations under mild reaction conditions, reducing waste and improving enantiopurity. nih.govmdpi.comresearchgate.net One promising approach involves the enzymatic rearrangement of hydroxylaminobenzene, derived from the reduction of nitroaromatic compounds, to yield ortho-aminophenols. dtic.mil

Continuous-Flow Chemistry: Flow synthesis is emerging as a powerful technology for the production of active pharmaceutical ingredients (APIs). nih.govmdpi.comflinders.edu.au Applying this methodology to 2-Aminoresorcinol synthesis could offer significant advantages over batch processing, including enhanced safety, better process control, improved heat and mass transfer, and easier scalability. flinders.edu.au Multi-step continuous-flow systems could enable the synthesis and immediate derivatization of the molecule without isolating intermediates. mdpi.comflinders.edu.au

Sustainable Feedstocks: A forward-looking approach involves the synthesis of aminophenols from renewable biomass-derived feedstocks. nih.gov Research focused on converting compounds like p-hydroxybenzoate, found in plants such as poplar, into aminophenols could establish a sustainable supply chain for these valuable chemical building blocks. nih.gov

| Synthetic Strategy | Potential Advantages | Relevant Research Areas |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.govmdpi.com | Transaminases, oxidoreductases, lyases, hydroxylaminobenzene mutase. nih.govdtic.mil |

| Continuous-Flow | Enhanced safety, scalability, process control, automation. mdpi.comflinders.edu.au | Microreactor technology, multi-step synthesis, in-line purification. flinders.edu.au |

| Biomass Conversion | Use of renewable resources, improved sustainability. nih.gov | Lignocellulose valorization, conversion of p-hydroxybenzoate. nih.gov |

Design and Synthesis of Advanced Derivatives with Enhanced Bioactivity

A major thrust of future research will be the rational design and synthesis of 2-Aminoresorcinol derivatives with tailored biological activities. This involves modifying the core structure to optimize interactions with biological targets.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are crucial to understand how different functional groups and substitution patterns on the 2-Aminoresorcinol scaffold influence bioactivity. nih.govpreprints.orgmdpi.com For instance, studies on its known activity as an intestinal glucosidase inhibitor have shown that modifications to the amino and hydroxyl groups can negatively impact activity, whereas methylation of a hydroxyl group or substitution at the 4th position can retain it. nih.gov Future work will likely explore a wider range of substitutions to map the pharmacophore responsible for this and other potential activities.

Target-Oriented Synthesis: Derivatives can be designed to target specific enzymes or receptors implicated in disease. Based on the activities of related resorcinol (B1680541) and aminophenol compounds, future derivatives could be synthesized and evaluated as:

Enzyme Inhibitors: Targeting enzymes like tyrosinase, aldose reductase, or cyclin-dependent kinases (CDKs). preprints.orgbenthamscience.comnih.gov

Anticancer Agents: Introducing moieties known to promote apoptosis or cell cycle arrest in cancer cell lines. researchgate.netnih.gov Research on related structures has shown that specific substituents can lead to potent cytotoxic activity against various tumor cell lines. nih.gov

In-depth Mechanistic Investigations of Biological Interactions

A deeper understanding of how 2-Aminoresorcinol and its derivatives exert their biological effects at a molecular level is essential for their development as therapeutic agents.

Elucidation of Inhibition Mechanisms: 2-Aminoresorcinol has been identified as an uncompetitive inhibitor of rat intestinal α-glucosidase. nih.gov Future research should focus on precisely identifying the binding site and the molecular interactions responsible for this uncompetitive mechanism. nih.gov This could involve the development of molecular probes derived from the 2-Aminoresorcinol scaffold to label and identify the target protein's binding pocket. nih.gov

Identification of Novel Biological Targets: Beyond its known effects on glucosidase, it is crucial to investigate other potential biological targets. Techniques such as affinity chromatography, proteomics, and cell-based screening assays could reveal interactions with other proteins, enzymes, or receptors.

DNA Interaction Studies: Research on the parent compound, resorcinol, has shown that it can bind to the phosphate backbone of DNA, primarily through electrostatic forces. nih.gov Future investigations should determine whether 2-Aminoresorcinol and its derivatives share this capability and what the biological consequences of such interactions might be.

Development of New Applications in Catalysis and Materials Science

The functional groups of 2-Aminoresorcinol make it an attractive monomer and ligand for applications beyond biology.

High-Performance Polymers: Aminophenols are precursors for high-performance polymers. dtic.mil Future work could explore the polymerization of 2-Aminoresorcinol or its derivatives to create novel polymers with unique properties. For example, the polymerization of aminophenols can yield conductive polymers similar to polyaniline, with potential applications in electronics and sensors. researchgate.net Research into creating recyclable, high-performance materials from novel monomers is a growing field. tue.nl

Ligand Synthesis for Catalysis: The electron-donating amino and hydroxyl groups allow 2-Aminoresorcinol to act as a ligand for metal centers. Future research could involve synthesizing metal complexes incorporating 2-Aminoresorcinol-based ligands for use in homogeneous or heterogeneous catalysis. These catalysts could be applied to a variety of organic transformations, contributing to the development of new, efficient synthetic methods.

Computational Chemistry in Predictive Modeling

In silico methods are indispensable for accelerating the discovery and optimization process, saving significant time and resources.

Molecular Docking: This technique will be vital for predicting the binding modes and affinities of novel 2-Aminoresorcinol derivatives with their biological targets. benthamscience.comresearchgate.netajchem-a.com By simulating the interaction between a ligand (the derivative) and a protein, researchers can prioritize the synthesis of compounds with the highest predicted activity and selectivity. ajchem-a.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov Future QSAR studies on 2-Aminoresorcinol derivatives will help identify the key physicochemical properties (e.g., electronic, steric, and hydrophobic features) that govern their bioactivity, enabling the design of more potent compounds. nih.govnih.gov

Predictive Bioactivity and ADMET Profiling: Advanced computational workflows can now predict a range of biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties in silico. nih.govmdpi.comresearchgate.net Applying these predictive models to virtual libraries of 2-Aminoresorcinol derivatives will allow for early-stage screening and deselection of compounds with unfavorable properties, focusing synthetic efforts on the most promising candidates. nih.govmdpi.com

| Computational Method | Application for 2-Aminoresorcinol Research | Key Outcomes |

| Molecular Docking | Predicting binding poses and affinities of derivatives in enzyme active sites. benthamscience.comresearchgate.net | Prioritization of synthetic targets, understanding molecular interactions. researchgate.net |

| QSAR Modeling | Correlating structural features of derivatives with biological activity (e.g., enzyme inhibition). nih.gov | Guiding the design of more potent analogs, identifying key pharmacophoric features. nih.gov |

| ADMET Prediction | In silico evaluation of drug-likeness, metabolism, and potential toxicity of new derivatives. mdpi.com | Early identification of candidates with poor pharmacokinetic profiles, reducing late-stage failures. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro